molecular formula C18H15ClO B14920560 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- CAS No. 23309-55-9

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl-

Cat. No.: B14920560
CAS No.: 23309-55-9
M. Wt: 282.8 g/mol
InChI Key: HRIFKFVIOSLHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexene ring with a ketone group at the first position, a 4-chlorophenyl group at the third position, and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation followed by a Michael addition. In this process, an aldehyde reacts with a compound containing an active methylene group in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes a Michael addition with a nucleophile to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and eco-friendly catalysts to optimize yield and reduce reaction times. Catalysts such as silica-diphenic acid have been reported to be effective in promoting the synthesis of cyclohexenone derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 3-(4-bromophenyl)-5-phenyl-
  • 2-Cyclohexen-1-one, 3-(4-methylphenyl)-5-phenyl-
  • 2-Cyclohexen-1-one, 3-(4-nitrophenyl)-5-phenyl-

Uniqueness

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

23309-55-9

Molecular Formula

C18H15ClO

Molecular Weight

282.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H15ClO/c19-17-8-6-14(7-9-17)16-10-15(11-18(20)12-16)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2

InChI Key

HRIFKFVIOSLHQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.